molecular formula C15H19N7O B2537408 N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine CAS No. 2201395-21-1

N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine

Cat. No. B2537408
CAS RN: 2201395-21-1
M. Wt: 313.365
InChI Key: ZICDMVSKCLTYFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a useful research compound. Its molecular formula is C15H19N7O and its molecular weight is 313.365. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of complex heterocyclic compounds, including those with triazole and pyrimidine rings, often involves N-amination and subsequent oxidation processes. These methods are crucial for creating various derivatives with potential applications in medicinal chemistry and materials science. For instance, the oxidation of aminopyrido and aminotriazolo salts with bromine has led to the formation of azo derivatives, indicating the versatility of these synthetic pathways for generating novel compounds (Glover & Rowbottom, 1976).

  • Enaminones serve as key intermediates for synthesizing substituted pyrazoles, pyridines, and other heterocyclic compounds, demonstrating significant antitumor and antimicrobial activities. This highlights the potential of using such intermediates for creating bioactive molecules that can be further explored for various scientific applications (Riyadh, 2011).

  • The use of supercritical carbon dioxide as a solvent for synthesizing intermediates like 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one showcases an environmentally friendly approach to chemical synthesis, which is critical for developing sustainable manufacturing processes (Baklykov et al., 2019).

Potential Applications

  • Triazole-4(5)-amines have been identified as efficient building blocks for constructing triazolo-annulated heterocycles. These compounds have significant potential for synthetic and biomedical research, indicating their importance in drug discovery and development processes (Syrota et al., 2022).

  • The exploration of fused azolo[1,5-a]pteridines and azolo[5,1-b]purines through nitration and reduction processes underscores the synthetic versatility of azolo derivatives for creating compounds with potentially novel pharmacological activities (Gazizov et al., 2020).

properties

IUPAC Name

N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N7O/c1-10-6-12(19-23-10)7-20(3)13-8-21(9-13)15-5-4-14-17-16-11(2)22(14)18-15/h4-6,13H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICDMVSKCLTYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN(C)C2CN(C2)C3=NN4C(=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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